1-((2-Nitrophenyl)sulfonyl)indoline
Overview
Description
1-((2-Nitrophenyl)sulfonyl)indoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. The compound features an indoline core with a sulfonyl group attached to a 2-nitrophenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Nitrophenyl)sulfonyl)indoline typically involves the reaction of indoline with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-Nitrophenyl)sulfonyl)indoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or chemical reduction using agents like lithium aluminum hydride.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted indolines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-((2-Nitrophenyl)sulfonyl)indoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)indoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The sulfonyl group can form strong interactions with amino acid residues, while the indoline core provides a stable scaffold for binding.
Comparison with Similar Compounds
Similar Compounds
1-((2-Nitrophenyl)sulfonyl)indole: Similar structure but with an indole core instead of indoline.
2-Nitrobenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives.
Indoline-2-sulfonamide: Features a sulfonamide group instead of a sulfonyl group.
Uniqueness
1-((2-Nitrophenyl)sulfonyl)indoline is unique due to its combination of the indoline core and the 2-nitrophenylsulfonyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-16(18)13-7-3-4-8-14(13)21(19,20)15-10-9-11-5-1-2-6-12(11)15/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZCYSLFLGOGBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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